molecular formula C9H10N2O4S B1431679 N-(2-Nitrophenyl)-1,3-propanesultam CAS No. 1373232-34-8

N-(2-Nitrophenyl)-1,3-propanesultam

Cat. No.: B1431679
CAS No.: 1373232-34-8
M. Wt: 242.25 g/mol
InChI Key: NZSQAOFLIWSBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Nitrophenyl)-1,3-propanesultam is an organic compound that belongs to the class of sultams, which are cyclic sulfonamides This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the sultam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)-1,3-propanesultam typically involves the cyclization of a suitable precursor. One common method is the reaction of 2-nitroaniline with 1,3-propanesultone under basic conditions. The reaction proceeds through the nucleophilic attack of the amine group on the sultone, followed by cyclization to form the sultam ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)-1,3-propanesultam can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

    Cyclization: Cyclization reactions may require specific catalysts or reagents to promote the formation of the desired heterocyclic structures.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

    Cyclization: The major products are more complex heterocyclic compounds, which can have diverse structures and properties.

Scientific Research Applications

N-(2-Nitrophenyl)-1,3-propanesultam has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Biology: It can be used as a probe or reagent in chemical biology studies to investigate biological processes and pathways.

    Industrial Chemistry: The compound can be used in various industrial applications, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-1,3-propanesultam depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the sultam ring can provide structural stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Nitrophenyl)pyrrole-2-carboxaldehyde: This compound also contains a nitrophenyl group and can undergo similar chemical reactions, such as reduction and substitution.

    2-(2-Nitrophenyl)propyloxycarbonyl: This compound is used as a photoprotecting group and can be activated by UV irradiation to release a primary amine.

Uniqueness

N-(2-Nitrophenyl)-1,3-propanesultam is unique due to its sultam ring structure, which provides distinct chemical reactivity and stability compared to other nitrophenyl derivatives. The presence of the sultam ring can influence the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in medicinal and materials chemistry.

Properties

IUPAC Name

2-(2-nitrophenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-16(10,14)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSQAOFLIWSBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237215
Record name Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-34-8
Record name Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Nitrophenyl)-1,3-propanesultam
Reactant of Route 2
Reactant of Route 2
N-(2-Nitrophenyl)-1,3-propanesultam
Reactant of Route 3
Reactant of Route 3
N-(2-Nitrophenyl)-1,3-propanesultam
Reactant of Route 4
Reactant of Route 4
N-(2-Nitrophenyl)-1,3-propanesultam
Reactant of Route 5
N-(2-Nitrophenyl)-1,3-propanesultam
Reactant of Route 6
Reactant of Route 6
N-(2-Nitrophenyl)-1,3-propanesultam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.